Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate
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Overview
Description
Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate is an organic compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.214 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a trifluoroethyl group containing an amino group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. This ester is then subjected to a reductive amination reaction with an appropriate amine source, such as ammonia or an amine derivative, under reducing conditions to introduce the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate: Unique due to the presence of both trifluoromethyl and amino groups.
Ethyl 3-(1-aminoethyl)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl 3-(1-amino-2,2-difluoroethyl)benzoate: Contains a difluoromethyl group instead of trifluoromethyl, affecting its reactivity and interactions.
Uniqueness
This compound is unique due to the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of fluorine atoms on chemical and biological systems .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9H,2,15H2,1H3 |
InChI Key |
KVKJDLKFMWYIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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